
Pexacerfont
Vue d'ensemble
Description
Pexacerfont est un composé développé par Bristol-Myers Squibb, connu pour son rôle d'antagoniste du facteur de libération de la corticotropine 1 (CRF1) . Il a été étudié pour son potentiel dans le traitement des troubles anxieux, de la dépression et du syndrome du côlon irritable . La formule chimique du this compound est C18H24N6O, et il a une masse molaire de 340,431 g/mol .
Applications De Recherche Scientifique
Alcohol Dependence
Pexacerfont has been evaluated for its potential to reduce stress-induced alcohol craving. A notable study involved a double-blind, placebo-controlled trial with 54 anxious alcohol-dependent patients. Participants received this compound (300 mg/day for 7 days followed by 100 mg/day for 23 days) and were assessed for alcohol craving and neuroendocrine responses .
Findings:
- No significant effect on alcohol craving or emotional responses was observed despite adequate receptor occupancy.
- The study suggested that the pharmacokinetics of this compound may not be optimal for therapeutic efficacy in humans, indicating a need for further research into CRH1 antagonists with slower dissociation kinetics .
Drug Withdrawal Symptoms
Another application of this compound is in the treatment of withdrawal symptoms from substances such as amphetamines and opioids. A randomized, double-blind trial assessed its efficacy in reducing withdrawal symptoms without concurrent antidepressants or behavioral interventions .
Findings:
- The study indicated a potential benefit for this compound in managing withdrawal symptoms, although further comprehensive studies were recommended to validate these findings .
Generalized Anxiety Disorder
This compound has also been explored for its effects on generalized anxiety disorder (GAD). A clinical trial aimed to assess its safety and efficacy in outpatients diagnosed with GAD . However, results indicated that this compound did not demonstrate significant improvements compared to placebo in this population, similar to findings in other anxiety-related contexts .
Summary of Clinical Trials
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Alcohol Dependence Trial | Anxious alcohol-dependent patients | 300 mg/day (7 days), then 100 mg/day (23 days) | 30 days | No effect on craving or emotional responses |
Drug Withdrawal Study | Patients with amphetamine/opioid dependence | 300 mg (week 1), 200 mg (week 2), 100 mg (week 3) | 3 weeks | Potential benefit in withdrawal management |
Generalized Anxiety Disorder Trial | Outpatients with GAD | Not specified | Not specified | No significant improvement over placebo |
Preclinical Insights
Preclinical models have shown that this compound effectively reduces stress-induced behaviors associated with anxiety and substance use disorders. For instance, studies on rodent models have indicated that CRH1 antagonists can block stress-induced relapse behaviors and emotional distress responses . However, translating these findings into human clinical efficacy remains challenging.
Mécanisme D'action
Target of Action
Pexacerfont, also known as BMS-562086, is a drug developed by Bristol-Myers Squibb . It primarily targets the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a part of the corticotropin-releasing factor system that coordinates the endocrine, immune, autonomic, behavioral responses to stress .
Mode of Action
This compound acts as a CRF1 antagonist . It binds to the CRF1 receptors and blocks their activity. Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone, is an endogenous peptide hormone which is released in response to various triggers such as chronic stress . This release then triggers the release of corticotropin (ACTH), another hormone which is involved in the physiological response to stress .
Biochemical Pathways
It is known that the chronic release of crf and acth is believed to be directly or indirectly involved in many of the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, diabetes mellitus, osteoporosis, stomach ulcers, anxiety, depression, and development of high blood pressure and consequent cardiovascular problems .
Pharmacokinetics
It is known that this compound has slow pharmacokinetics . In one study, participants were given a loading dose of 300 mg/day for 7 days, followed by a maintenance dose of 100 mg/day for 21 days .
Result of Action
This compound’s action as a CRF1 antagonist has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, stress levels can impact the effectiveness of this compound. In a study, this compound was tested for its ability to reduce stress-induced eating in people scoring high on dietary restraint (food preoccupation and chronic unsuccessful dieting) with body-mass index (BMI) >22 . The study suggested some protective effect of this compound against eating after a laboratory stressor .
Analyse Biochimique
Biochemical Properties
Pexacerfont interacts with the CRF1 receptor, a subtype of the corticotropin-releasing factor (CRF) receptor . CRF is an endogenous peptide hormone released in response to various triggers such as chronic stress . This compound, by acting as a CRF1 antagonist, inhibits the physiological response to stress mediated by the CRF1 receptor .
Cellular Effects
This compound has been shown to have no significant impact on colonic transit changes, the number of stools per day, stool consistency, or subjective symptoms in patients with diarrhea-predominant Irritable Bowel Syndrome . It has been suggested to have some protective effect against eating after a laboratory stressor .
Molecular Mechanism
This compound exerts its effects at the molecular level by antagonizing the CRF1 receptor . This antagonism blocks the release of adrenocorticotropic hormone (ACTH), another hormone involved in the physiological response to stress .
Temporal Effects in Laboratory Settings
In a study, this compound was administered at 300 mg/day for 7 days, followed by 100 mg/day for 23 days . The study suggested some protective effect of this compound against eating after a laboratory stressor .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM . It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg .
Metabolic Pathways
This compound is extensively metabolized in hepatocytes from all species (rats, dogs, monkeys, and humans) with O-demethylation and hydroxylation of the N-alkyl side chain and N-dealkylation as the major metabolic pathways .
Transport and Distribution
It is known that this compound is orally available and brain-penetrant , suggesting that it can cross the blood-brain barrier and reach the central nervous system.
Subcellular Localization
Given its role as a CRF1 antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
Méthodes De Préparation
La synthèse du Pexacerfont implique plusieurs étapes, commençant par la préparation du noyau pyrazolo[1,5-a]-1,3,5-triazine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyrazole : Elle implique la réaction d'hydrazines appropriées avec des dicétones.
Cyclisation : Le cycle pyrazole subit une cyclisation avec des réactifs appropriés pour former le noyau triazine.
Fonctionnalisation : Le noyau triazine est ensuite fonctionnalisé avec divers substituants, notamment le groupe 6-méthoxy-2-méthylpyridin-3-yle et le groupe N-[(1R)-1-méthylpropyl].
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Pexacerfont subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule de this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des atomes d'azote du cycle triazine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
Chimie : Le this compound sert de composé modèle pour l'étude des antagonistes du CRF1 et de leurs propriétés chimiques.
Biologie : Il est utilisé pour étudier le rôle des récepteurs du CRF1 dans les systèmes biologiques, en particulier dans les voies de réponse au stress.
Mécanisme d'action
Le this compound exerce ses effets en antagonisant le récepteur du CRF1. Le facteur de libération de la corticotropine (CRF) est une hormone peptidique endogène libérée en réponse au stress. Le CRF se lie aux récepteurs du CRF1, déclenchant la libération de l'hormone adrénocorticotrope (ACTH) et les réponses au stress subséquentes. En bloquant les récepteurs du CRF1, le this compound inhibe cette voie, réduisant potentiellement les effets physiologiques du stress .
Comparaison Avec Des Composés Similaires
Le Pexacerfont est unique parmi les antagonistes du CRF1 en raison de sa structure chimique spécifique et de sa forte sélectivité pour le CRF1 par rapport aux récepteurs du CRF2 . Les composés similaires comprennent :
Antalarmin : Un autre antagoniste du CRF1 avec une structure chimique différente.
CP-154,526 : Un antagoniste du CRF1 avec des propriétés pharmacologiques similaires.
Emicerfont : Un antagoniste du CRF1 étudié pour des applications thérapeutiques similaires.
Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques spécifiques.
Activité Biologique
Pexacerfont, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential therapeutic applications in anxiety disorders and stress-related conditions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical studies, and implications for treatment.
This compound is defined chemically as 8-(6-Methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1R)-1-methylpropyl]pyrazolo[1,5-a]-1,3,5-triazin-4-amine. Its biological activity is primarily characterized by its high potency and selectivity for the CRF1 receptor, with an IC50 value of 6.1 nM. This compound exhibits over 150-fold selectivity for CRF1 compared to CRF2b receptors and demonstrates no agonist properties at these receptors .
The mechanism of action involves the inhibition of CRF-mediated adrenocorticotropic hormone (ACTH) release from pituitary cell cultures, which is crucial in the body's stress response. Preclinical studies have shown that this compound effectively reduces colonic motility and diarrhea in stressed animal models, suggesting its potential utility in gastrointestinal disorders linked to stress .
Efficacy in Anxiety Disorders
This compound has been evaluated in multiple clinical trials for its efficacy in treating anxiety disorders. A notable study involved a multicenter, randomized, double-blind trial comparing this compound (100 mg/day) to placebo and escitalopram (20 mg/day) for generalized anxiety disorder. The results indicated that this compound did not significantly separate from placebo on primary outcome measures such as the Hamilton Anxiety Scale total score .
In another trial assessing its effects on alcohol dependence, this compound was administered to anxious alcohol-dependent patients. Despite achieving high receptor occupancy levels in cerebrospinal fluid (CSF), this compound failed to reduce alcohol craving or emotional responses to stress-related cues . These findings highlight the challenges in translating preclinical efficacy to clinical outcomes.
Impact on Irritable Bowel Syndrome (IBS)
A phase II clinical trial evaluated the effects of this compound on patients with diarrhea-predominant irritable bowel syndrome (D-IBS). The study aimed to assess whether antagonism of central and peripheral CRF1 receptors could influence colonic transit and bowel function. Although preclinical data supported its potential benefits, the clinical results indicated no significant improvements compared to placebo .
Summary of Clinical Trials
Study Focus | Population | Dosage | Primary Outcome Measure | Results |
---|---|---|---|---|
Generalized Anxiety Disorder | 260 patients | 100 mg/day | Hamilton Anxiety Scale | No significant separation from placebo |
Alcohol Dependence | 54 anxious alcohol-dependent | 300 mg/day (loading), 100 mg/day (maintenance) | Alcohol craving response | No effect on craving or emotional responses |
Diarrhea-predominant IBS | 39 women | 25 mg or 100 mg/day | Colonic transit and bowel function | No significant improvement over placebo |
Propriétés
IUPAC Name |
N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWQSAZEYIZZCE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196675 | |
Record name | Pexacerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-18-9 | |
Record name | Pexacerfont | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pexacerfont [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexacerfont | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12572 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pexacerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXACERFONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.